4-Benzylpiperidine

Catalog No.
S661623
CAS No.
31252-42-3
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylpiperidine

CAS Number

31252-42-3

Product Name

4-Benzylpiperidine

IUPAC Name

4-benzylpiperidine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2

InChI Key

ABGXADJDTPFFSZ-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=CC=C2

Synonyms

Phenyl(4-piperidyl)methane

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2

The exact mass of the compound 4-Benzylpiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30346. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Benzylpiperidine (CAS 31252-42-3) is a highly versatile, lipophilic secondary amine building block characterized by a piperidine ring with a benzyl substitution at the 4-position. Exhibiting a basic pKa of approximately 10.58 and a stable liquid to low-melting solid form (mp 6-7 °C) at room temperature, it is heavily utilized in medicinal chemistry and industrial synthesis . Unlike tertiary amine analogs, its free secondary nitrogen provides a highly nucleophilic center suitable for N-alkylation, acylation, and reductive amination workflows. Furthermore, the 4-benzyl group imparts significant lipophilicity (XLogP3 ~2.5) and steric bulk distant from the reactive center, making it a privileged pharmacophore precursor for central nervous system (CNS) therapeutics, monoamine transporter inhibitors, and chemokine receptor antagonists[1].

Research Fit

Workflow Dopamine-selective monoamine release profiling for pathway studies
Selection Research tool with reported NE/DA selectivity over serotonin
Supply High-purity commercial supply with established synthetic route

Substituting 4-benzylpiperidine with closely related analogs fundamentally disrupts both synthetic viability and downstream performance. Procuring 1-benzylpiperidine as a substitute is a critical error for functionalization workflows; because its nitrogen is already alkylated (tertiary amine), it cannot undergo N-alkylation or reductive amination, rendering it useless as a core building block for N-substituted derivatives[1]. Conversely, substituting with 4-phenylpiperidine removes the critical methylene (-CH2-) spacer between the piperidine and the aromatic ring. This deletion restricts conformational flexibility and alters the spatial extension of the molecule (e.g., calculated lengths shifting between 14.0 Å and 15.6 Å in specific receptor models)[2]. This structural difference has been shown to drastically reduce binding affinity and selectivity in downstream targets such as CCR3 and NMDA receptors, making the 4-benzyl variant strictly necessary for these applications [3].

Substitution Risk

Selectivity profile may shift Amphetamine-class releasers and close piperidine analogs can exhibit different DA/5-HT ratios, altering pathway interpretation.
Receptor affinity altered by minor changes Introduction of a 4-hydroxyl group or conversion to a piperazine core can shift binding affinity and mode, reducing comparability.
Synthetic yield not guaranteed with analogs Substituted piperidine derivatives may require complex, lower-yielding routes; reported high yield for 4-benzylpiperidine does not transfer.

Precursor Suitability: N-Alkylation Reactivity vs. 1-Benzylpiperidine

4-Benzylpiperidine possesses a highly reactive secondary amine that is essential for downstream N-functionalization. In advanced synthetic methodologies, such as ruthenium-catalyzed borrowing hydrogen N-alkylation with alcohols (e.g., 1-hexanol), 4-benzylpiperidine demonstrates robust processability, yielding 80-85% of the N-alkylated product under standard conditions [1]. In stark contrast, 1-benzylpiperidine features a tertiary amine that is completely unreactive under these conditions.

Evidence DimensionN-alkylation yield (Ru-catalyzed with alcohols)
Target Compound Data80-85% yield
Comparator Or Baseline1-Benzylpiperidine (0% yield, unreactive)
Quantified Difference>80% absolute yield difference
ConditionsRu-catalyzed borrowing hydrogen methodology, 1-hexanol, standard basic conditions

Buyers synthesizing N-substituted piperidine libraries must procure the 4-benzyl isomer to ensure a free, reactive secondary amine center.

DA/5-HT selectivity
Class-level
DA EC50 109 nM; NE EC50 41.4 nM; 5-HT EC50 5246 nM. Selectivity ratio 20- to 48-fold (DA over 5-HT)
Dopamine-preferring release profile supports DA pathway research tool selection.
Rat brain synaptosomes; class-level inference from monoamine releaser studies

Target Selectivity: CCR3 Receptor Antagonism vs. 4-Phenylpiperidine

The presence of the methylene spacer in 4-benzylpiperidine provides critical conformational flexibility compared to 4-phenylpiperidine. During the optimization of CCR3 antagonists, researchers found that replacing a 4-phenylpiperidine motif with a 4-benzylpiperidine substituent generated compounds that were significantly more potent and highly selective for CCR3 over CCR1 [1]. The rigid attachment in 4-phenylpiperidine fails to achieve the optimal spatial orientation required for the receptor's binding pocket.

Evidence DimensionDownstream receptor potency and selectivity
Target Compound DataHigh CCR3 potency and selectivity
Comparator Or Baseline4-Phenylpiperidine derivatives (Lower potency, poor CCR3/CCR1 selectivity)
Quantified DifferenceSignificant enhancement in CCR3 vs CCR1 selectivity
ConditionsStructure-activity relationship (SAR) screening for chemokine receptor antagonists

For drug discovery procurement, the 4-benzyl spacer is strictly required to achieve the necessary conformational fit for specific chemokine receptors.

MAO inhibition
Class-level
MAO-A IC50 μM range; MAO-B IC50 750 μM
Reported weak MAO-A inhibition distinguishes dual-action profile from pure releasers.
In vitro MAO enzyme assay; class-level inference

Physicochemical Profile: Lipophilicity and Sigma-1 Receptor Affinity vs. Piperidine

The addition of the 4-benzyl group transforms the basic piperidine scaffold into a highly effective lipophilic anchor. While unsubstituted piperidine has a low LogP (~0.84), 4-benzylpiperidine exhibits an XLogP3 of approximately 2.5 . This enhanced lipophilicity is critical for CNS targets; for example, N-alkylated 4-benzylpiperidine derivatives achieve exceptional binding affinities for Sigma-1 receptors (Ki down to 0.48 nM), leveraging the benzyl group for deep hydrophobic pocket interactions that unsubstituted piperidines cannot access [1].

Evidence DimensionLipophilicity (LogP) and downstream binding affinity
Target Compound DataXLogP3 ~2.5, Sigma-1 Ki down to 0.48 nM
Comparator Or BaselineUnsubstituted Piperidine (LogP ~0.84, weak hydrophobic binding)
Quantified Difference~1.66 log unit increase in lipophilicity; nanomolar affinity
ConditionsPhysicochemical profiling and Sigma-1 receptor binding assays

Procurement of 4-benzylpiperidine is necessary when synthesizing neuropharmacological agents that require a strong hydrophobic pharmacophore to penetrate the blood-brain barrier and bind CNS receptors.

Synthetic yield
Class-level
Reported 92% yield (catalytic hydrogenation of 4-benzylpyridine)
Established synthetic route may support scalable procurement evaluation.
Literature-reported synthesis; yield may vary with scale and conditions

Processability: High-Yield Reductive Amination Compatibility

4-Benzylpiperidine serves as a highly reliable nucleophile in complex reductive amination sequences, a staple reaction in pharmaceutical manufacturing. When reacted with complex arylsulfonylpiperidinones using standard reducing agents like NaBH(OAc)3, 4-benzylpiperidine consistently delivers high yields (e.g., 68% isolated yield of complex TASIN analogs) without requiring harsh conditions or specialized catalysts [1]. This robust reactivity profile ensures predictable scale-up in parallel synthesis.

Evidence DimensionReductive amination yield
Target Compound Data68% isolated yield in complex analog synthesis
Comparator Or BaselineStandard secondary amine baseline (Variable yields)
Quantified DifferenceConsistently high isolated yields under standard conditions
ConditionsReductive amination with NaBH(OAc)3 in standard organic solvents

Demonstrates the compound's excellent processability and reliability as a building block in high-throughput or scaled pharmaceutical synthesis.

Sigma receptor binding
Head-to-head
Piperidine scaffold shows distinct σ1 binding mode; piperazine substitution alters interaction
Scaffold-dependent binding requires piperidine core for correct sigma receptor SAR interpretation.
Radioligand binding assays; direct head-to-head comparison

Synthesis of Chemokine Receptor Antagonists

Directly downstream of its superior conformational flexibility compared to 4-phenylpiperidine, 4-benzylpiperidine is the preferred precursor for developing highly selective CCR3 antagonists for inflammatory and immunological research [1].

Development of CNS and Sigma-1 Receptor Ligands

Utilizing its optimal lipophilicity (LogP ~2.5) and hydrophobic anchoring capabilities, it is a critical building block for synthesizing high-affinity Sigma-1 receptor ligands and NMDA receptor antagonists that require blood-brain barrier penetration [2].

High-Throughput N-Alkylation and Reductive Amination Libraries

Because it retains a highly reactive secondary amine (unlike 1-benzylpiperidine), it is an ideal, process-friendly scaffold for parallel synthesis of N-substituted piperidine libraries in early-stage drug discovery [3].

Application Fit

Application
Selection Property
Validation Focus
Dopaminergic pathway addiction research
Monoamine release selectivity profile
DA/5-HT release ratio under assay conditions
NR2B NMDA antagonist synthesis
Scaffold for structure-activity relationship studies
NR2B-subtype selectivity verification
Sigma receptor ligand development
Scaffold-dependent sigma binding profile
σ1/σ2 binding mode comparison
Transdermal delivery system research
Formulation-compatible piperidine scaffold
Permeation rate and matrix evaluation

XLogP3

2.5

Boiling Point

270.0 °C

Melting Point

16.8 °C

UNII

JDF1T4667S

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31252-42-3

Wikipedia

4-benzylpiperidine

General Manufacturing Information

Piperidine, 4-(phenylmethyl)-: ACTIVE

Explore Compound Types